molecular formula C10H16O B14428471 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84397-91-1

5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B14428471
CAS No.: 84397-91-1
M. Wt: 152.23 g/mol
InChI Key: AOGKYTGSUCFQHT-UHFFFAOYSA-N
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Description

5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde: is a bicyclic compound with a unique structure that includes a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out using ethyl vinyl ketone and cyclopentadiene as starting materials. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) can be used in substitution reactions.

Major Products Formed:

    Oxidation: 5-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: 5-Ethylbicyclo[2.2.1]heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in drug discovery.

Medicine: The compound and its derivatives have potential applications in the development of pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological targets.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its rigid bicyclic structure can impart desirable properties to the resulting materials.

Mechanism of Action

The mechanism of action of 5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the bicyclic structure can provide steric hindrance and rigidity to the molecule.

Molecular Targets and Pathways:

    Aldehyde Group: Can react with nucleophiles such as amines and thiols.

    Bicyclic Structure: Provides a rigid framework that can influence the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl group and an aldehyde group on the bicyclic framework. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the simpler norbornane derivatives.

Properties

CAS No.

84397-91-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

5-ethylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O/c1-2-7-3-9-4-8(7)5-10(9)6-11/h6-10H,2-5H2,1H3

InChI Key

AOGKYTGSUCFQHT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CC1CC2C=O

Origin of Product

United States

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